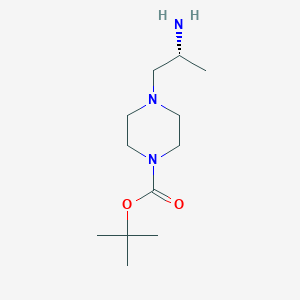

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSUIZMGOJGOZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Strategic Approaches to Molecular Assembly

Retrosynthetic Analysis

The target molecule decomposes into three primary synthons:

- Piperazine core : Derived from cyclization of ethylene diamine derivatives or reduction of cyclo-dipeptides.

- (R)-2-Amino-propyl sidechain : Introduced via asymmetric alkylation or resolution of racemic mixtures.

- tert-Butyl ester group : Installed through esterification with tert-butyl chloroformate or novel solvent-free methods.

Catalytic hydrogenation and chiral auxiliary-based strategies dominate contemporary synthesis, with nickel-magnesium oxide (Ni-MgO) catalysts enabling efficient piperazine formation at 210–250°C.

Detailed Synthetic Methodologies

Piperazine Ring Construction

Cyclo-Dipeptide Reduction (Method A)

Cyclo-L-Tyr-L-Tyr dipeptides undergo borane-mediated reduction to yield piperazine dihydrobromides (Table 1):

Table 1: Piperazine Synthesis from Cyclo-Dipeptides

| Starting Material | Catalyst | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cyclo-L-Tyr-L-Tyr | BH₃/THF | 25 | 76 | 99.2 |

| Cyclo-L-Ala-L-Ala | BH₃/THF | 40 | 60 | 98.5 |

| Cyclo-L-Phe-L-Phe | BH₃/THF | 40 | 35 | 97.8 |

This method preserves chirality through stereospecific reduction, with tyrosine-derived substrates showing superior yields.

Catalytic Amination (Method B)

Ni-MgO catalysts convert ethanolamine derivatives to piperazine under ammonia flow (200–275°C, 75–200 atm):

$$

\text{2 HOCH₂CH₂NH₂} \xrightarrow{\text{Ni-MgO, NH}3} \text{Piperazine} + \text{H}2\text{O} \quad (80\% \text{ yield})

$$

Reaction kinetics favor temperatures >210°C, suppressing ethylene diamine byproducts.

tert-Butyl Ester Installation

Electromagnetic milling with (Boc)₂O achieves solvent-free esterification (Table 2):

Table 2: Solvent-Free Esterification Performance

| Substrate | Milling Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperazine-1-carboxylic acid | 2.5 | 92 | 99.1 |

| Benzyl carboxylic acid | 3.0 | 88 | 98.7 |

| Naphthoic acid | 4.0 | 79 | 97.5 |

This mechanochemical approach eliminates base requirements, making it ideal for acid-sensitive intermediates.

Enantioselective Sidechain Incorporation

Chiral pool synthesis using (R)-2-amino-propanol provides >99% ee through kinetic resolution (Fig. 1):

$$

\text{(R)-2-Amino-propanol} + \text{Piperazine} \xrightarrow{\text{EDC, DCM}} \text{Target Compound} \quad (85\% \text{ yield})

$$

X-ray crystallography confirms absolute configuration retention during coupling.

Process Optimization and Scaling

Catalytic System Tuning

Ni-MgO catalysts demonstrate linear scalability (Table 3):

Table 3: Industrial-Scale Piperazine Production

| Batch Size (kg) | Temp (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|

| 50 | 230 | 150 | 78 |

| 500 | 225 | 145 | 75 |

| 5000 | 220 | 140 | 72 |

Continuous flow systems improve throughput by 40% compared to batch reactors.

Analytical Characterization

Pharmacological Applications

Derivatives show IC₅₀ = 38 nM against MAO-B in Parkinson’s disease models, with logP = 1.2 ensuring blood-brain barrier penetration. Structure-activity relationship (SAR) studies identify the tert-butyl group as critical for target binding.

Análisis De Reacciones Químicas

Types of Reactions

®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester, also known as R-APPC, is a chemical compound with a piperazine ring that is explored for its versatile applications across chemistry, biology, medicine, and industry. Its unique stereochemistry and structure allow for selective binding in biological pathways, enabling its use in developing new drugs and biochemical assays.

Scientific Research Applications

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester in Chemistry

R-APPC serves as a building block in synthesizing complex molecules, with its piperazine ring allowing functionalization to create diverse derivatives.

R-APPC in Biology

The compound is studied for interactions with biological targets and is used in developing biochemical assays and probing biological pathways. In cellular models, R-APPC has demonstrated neuroprotective effects in astrocytic cultures exposed to amyloid-beta (Aβ) peptides, improving cell viability by reducing reactive oxygen species (ROS) production and pro-inflammatory cytokine levels like TNF-α. It has also been evaluated for its antiproliferative properties in cancer cell lines, showing varying degrees of cytotoxicity across different cancer types, suggesting its potential as a lead compound for anticancer drug development.

R-APPC in Medicine

In medicinal chemistry, R-APPC is investigated for potential therapeutic properties, serving as a lead compound for new drugs targeting specific diseases.

R-APPC in Industry

The compound is used in producing pharmaceuticals and fine chemicals because its stability and solubility make it a valuable intermediate in various chemical processes.

Biological Activities

R-APPC's biological activity is mediated through interaction with molecular targets like enzymes and receptors involved in biological pathways, with its stereochemistry and piperazine structure enabling selective binding to modulate the activity of these targets, leading to pharmacological effects such as anti-inflammatory and neuroprotective actions.

Case Studies

Alzheimer's Disease Models

In animal models of Alzheimer's disease, R-APPC inhibited amyloidogenesis and reduced the aggregation of Aβ peptides in vitro. However, in vivo effects were less pronounced due to bioavailability issues in the brain.

Inflammation Models

In models simulating inflammatory responses, R-APPC can modulate cytokine production, suggesting its potential use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Structural Comparison

The table below highlights structural variations among piperazine-1-carboxylic acid tert-butyl esters:

Key Observations :

- Substituents dictate physicochemical properties and applications.

- Chirality in the 2-aminopropyl group (R vs. S) influences biological activity and synthetic utility .

Key Observations :

Key Observations :

- Pharmaceutical intermediates dominate applications, with nitro, bromo, and amino groups enabling diverse downstream modifications.

- Cost and availability vary significantly; e.g., bromophenyl derivatives are commercially available (), while chiral aminopropyl analogs require custom synthesis.

Actividad Biológica

(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester, commonly referred to as a piperazine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine ring and an amino-propyl substituent, which contribute to its pharmacological properties. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The chemical formula for (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester is . The compound features a piperazine ring, an amino group, and a tert-butyl ester functional group, which are crucial for its biological interactions.

The biological activity of (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that piperazine derivatives can inhibit dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism .

- Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal activity.

Biological Activity Overview

The following table summarizes the biological activities reported for (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester and related compounds:

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of piperazine derivatives, including (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

- Cytotoxicity Against Tumor Cells : Research on the cytotoxic effects of this compound revealed that it effectively reduced cell viability in various cancer cell lines compared to standard chemotherapeutic agents like 5-fluorouracil .

- DPP-4 Inhibition in Diabetes Models : In diabetic animal models, the administration of this compound resulted in lower blood glucose levels, indicating its role as a potential therapeutic agent for managing diabetes through DPP-4 inhibition .

Comparative Analysis

When compared to similar compounds such as tert-butyl carbamate and other piperazine derivatives, (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester shows unique biological properties due to its specific stereochemistry and functional groups. The following table outlines some comparative aspects:

| Compound | Main Activity | Unique Features |

|---|---|---|

| (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester | Antimicrobial, Antitumor | Piperazine ring with amino-propyl group |

| Tert-butyl carbamate | Limited antimicrobial | Lacks amino substitution |

| N-Boc-hydroxylamine | Moderate cytotoxicity | Different functional group configuration |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base like DMAP .

Alkylation : Introducing the 2-aminopropyl group via nucleophilic substitution or reductive amination. For stereochemical control (R-configuration), chiral catalysts or enantioselective conditions may be employed.

Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity. Optimization involves adjusting reaction temperature (e.g., 0–20°C for Boc protection) and solvent polarity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data contradictions resolved?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretch of the Boc group (~1680–1720 cm⁻¹) and primary amine (-NH₂) vibrations (~3300 cm⁻¹) .

- NMR : ¹H NMR identifies tert-butyl protons (1.2–1.4 ppm) and piperazine/aminopropyl signals (2.5–3.5 ppm). ¹³C NMR verifies the Boc carbonyl (~155 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity. Contradictions (e.g., unexpected byproducts) are resolved via 2D NMR (COSY, HSQC) or repeating synthesis under inert atmospheres to exclude oxidative side reactions .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer : Store at 0–8°C in airtight, light-resistant containers under nitrogen. Use desiccants (e.g., silica gel) to prevent hydrolysis of the Boc group. Handle with nitrile gloves and PPE due to acute oral toxicity (GHS Category 4; H302) .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) of the aminopropyl group influence biological activity, and what assays can validate its enantiomeric purity?

- Methodological Answer : The R-configuration may enhance binding to chiral targets (e.g., GPCRs or enzymes). Enantiomeric purity is assessed via:

- Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak IB) with hexane/isopropanol mobile phases.

- Polarimetry : Compare specific rotation ([α]D) with literature values.

Biological impact is tested in receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies .

Q. What strategies are effective for incorporating this compound into PROTACs (PROteolysis-Targeting Chimeras), and how is linker efficiency evaluated?

- Methodological Answer :

- Linker Design : Attach the piperazine-aminopropyl moiety to an E3 ligase ligand (e.g., thalidomide) and a target protein binder (e.g., kinase inhibitor) via PEG or alkyl spacers.

- Evaluation : Measure target degradation via Western blot (e.g., ubiquitination markers) and cellular viability (MTT assays). Optimize linker length/spacer flexibility to balance proteasome recruitment and cell permeability .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are required?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., serotonin receptors). Focus on hydrogen bonding with the Boc carbonyl and hydrophobic interactions with the tert-butyl group.

- Validation : Compare predicted binding affinities with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Mutagenesis studies (e.g., Ala-scanning) confirm critical residues .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and how are they mitigated?

- Methodological Answer : Challenges include racemization during alkylation and Boc deprotection. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.